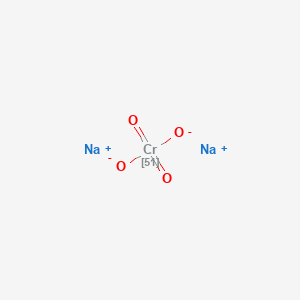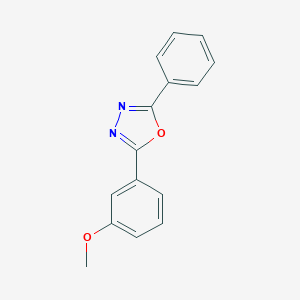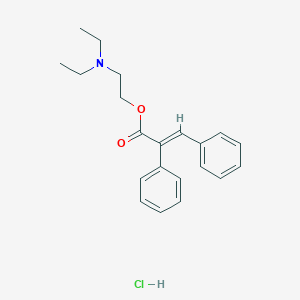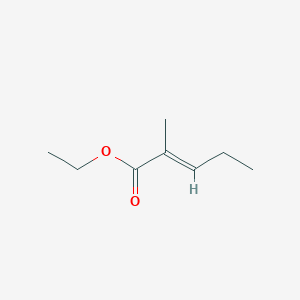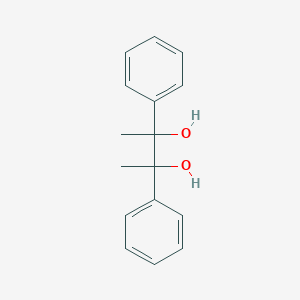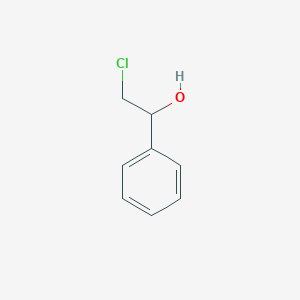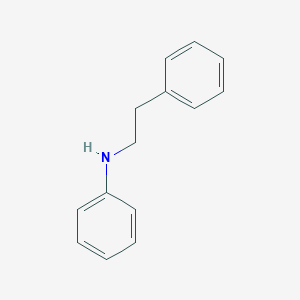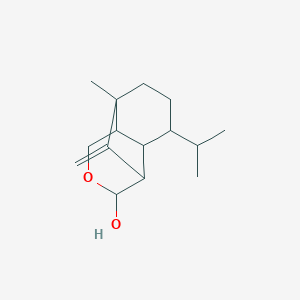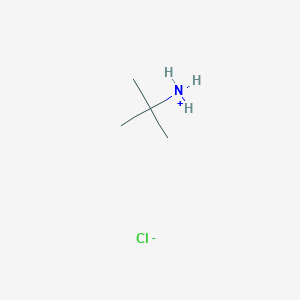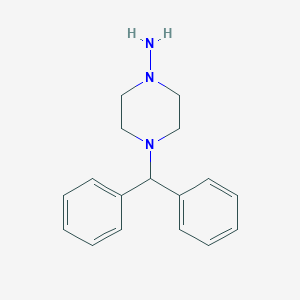
3-(4-ヨードフェニル)プロパン酸
概要
説明
“3-(4-Iodophenyl)propanoic acid” is a non-proteinogenic alpha-amino acid, a phenylalanine derivative, and an organoiodine compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a synthesis process yielded a gray powder with a melting point of 97–99°C . The yield was 154 mg (51.3%) .
Molecular Structure Analysis
The molecular formula of “3-(4-Iodophenyl)propanoic acid” is C9H9IO2 . Its average mass is 276.071 Da and its monoisotopic mass is 275.964722 Da .
Physical And Chemical Properties Analysis
The compound has a density of 1.8±0.1 g/cm3, a boiling point of 335.4±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a topological polar surface area of 37.3 Ų .
科学的研究の応用
化学的性質
3-(4-ヨードフェニル)プロパン酸は、分子式がC9H9IO2で、分子量が276.07の化学化合物です . 室温では白色から黄色から褐色の固体です .
保管と取り扱い
この化合物は冷蔵庫に保管する必要があります . 安全情報は、危険有害性に関する表示H302、H315、H319、H335、および予防措置に関する表示P261、P305、P338、P351を含みます .
プロテオミクス研究
3-(4-ヨードフェニル)プロパン酸は、プロテオミクス研究で使用されます . プロテオミクスは、タンパク質、特にその構造と機能を大規模に研究するものです。この化合物は、生体内のタンパク質の構造、相互作用、および機能の研究に使用できます。
酸化反応
2017年に発表された研究では、3-(4-ヨードフェニル)プロパン酸は酸化反応で使用されました . 酸化反応は、LCシステムに注入する前に、室温で30%のH2O2中で8時間行われました .
抗菌活性
3-(4-ヨードフェニル)プロパン酸の誘導体は、抗生物質に耐性を持つことが多い細菌であるA. バウマンニに対して良好な活性を示しました . これは、この化合物が新しい抗菌剤の開発における潜在的な用途を持っていることを示唆しています。
生化学研究
3-(4-ヨードフェニル)プロパン酸は、生化学研究で使用されます . 生化学研究は、生体内で起こる化学物質とその過程を研究するものです。この化合物は、さまざまな生化学実験や分析に使用できます。
Safety and Hazards
作用機序
Target of Action
3-(4-Iodophenyl)propanoic acid is a complex compound with a specific target of action. It is known that iodinated compounds often target thyroid hormones due to the thyroid gland’s affinity for iodine .
Mode of Action
Iodinated compounds like 4-iodo-l-phenylalanine have been used in protein engineering as a model unnatural α amino acid to alter primary amino acid composition . This suggests that 3-(4-Iodophenyl)propanoic acid may interact with its targets in a similar manner, potentially altering protein structures and functions.
Biochemical Pathways
Iodinated compounds often play a role in thyroid hormone synthesis and metabolism, which involves several biochemical pathways .
Pharmacokinetics
Iodinated compounds are generally well-absorbed and distributed throughout the body due to the body’s need for iodine, particularly in the thyroid gland .
Result of Action
Iodinated compounds can have significant effects on cellular function, particularly in cells of the thyroid gland, where they can influence the synthesis and release of thyroid hormones .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Iodophenyl)propanoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound .
特性
IUPAC Name |
3-(4-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMRZGIIQIWIFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283446 | |
| Record name | 3-(4-iodophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1643-29-4 | |
| Record name | 1643-29-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-iodophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Iodophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B167353.png)
